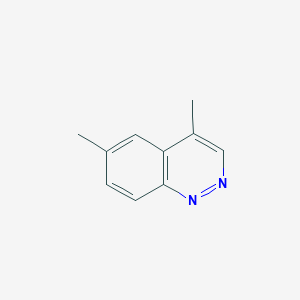

4,6-Dimethylcinnoline

説明

4,6-Dimethylcinnoline is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 2) substituted with methyl groups at positions 4 and 6. Cinnoline derivatives are of interest in medicinal chemistry and materials science due to their electronic and steric profiles, which influence reactivity and biological activity .

特性

分子式 |

C10H10N2 |

|---|---|

分子量 |

158.20 g/mol |

IUPAC名 |

4,6-dimethylcinnoline |

InChI |

InChI=1S/C10H10N2/c1-7-3-4-10-9(5-7)8(2)6-11-12-10/h3-6H,1-2H3 |

InChIキー |

SFYXKILVPLPBKP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N=NC=C2C |

製品の起源 |

United States |

類似化合物との比較

4,6-Bis((2-chlorobenzyl)thio)cinnoline

This derivative replaces the methyl groups of 4,6-Dimethylcinnoline with bulkier (2-chlorobenzyl)thio substituents. Such modifications are critical in tuning molecular interactions, as seen in its role as a heterogenous catalyst for sulfide oxidation .

2,6-Dimethylaniline

This compound highlights how positional isomerism and aromatic system differences (benzene vs. cinnoline) affect properties like solubility and toxicity. For instance, 2,6-Dimethylaniline is a known industrial precursor with distinct handling requirements due to its toxicity .

Physical and Chemical Properties

Thermal Stability

Data from DSC studies on related compounds (Table 1 and 2 in ) suggest that methyl-substituted heterocycles exhibit phase transitions between 120–180°C during heating and cooling cycles.

Solubility and Reactivity

The methyl groups in 4,6-Dimethylcinnoline likely enhance lipophilicity compared to polar derivatives like 4,6-Dinitro-2-Methylphenol (). Nitro groups increase acidity (pKa ~4.1), whereas methyl groups favor neutral conditions, impacting solubility in organic solvents .

Enzyme Inhibition

Aminopyrimidine and thiopyrimidine analogs () demonstrate dual BRD4/PLK1 inhibition, with IC50 values ranging from 0.12–1.8 µM. Docking studies reveal that methyl groups may optimize hydrophobic interactions in enzyme binding pockets .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。